Cas no 1356567-26-4 (2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide)
![2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide structure](https://www.kuujia.com/scimg/cas/1356567-26-4x500.png)
2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS033137007
- 1356567-26-4
- 2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide
- 2-fluoro-N-[3-[(2-fluoropyridine-4-carbonyl)amino]-2,2-dimethylpropyl]pyridine-4-carboxamide
- EN300-26576463
- Z1175094827
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- Inchi: 1S/C17H18F2N4O2/c1-17(2,9-22-15(24)11-3-5-20-13(18)7-11)10-23-16(25)12-4-6-21-14(19)8-12/h3-8H,9-10H2,1-2H3,(H,22,24)(H,23,25)
- InChI Key: OFEZWGDRLZCGIQ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CN=1)C(NCC(C)(C)CNC(C1C=CN=C(C=1)F)=O)=O
Computed Properties
- Exact Mass: 348.13978215g/mol
- Monoisotopic Mass: 348.13978215g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84Ų
- XLogP3: 2.1
2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576463-0.05g |
1356567-26-4 | 90% | 0.05g |
$212.0 | 2023-09-14 |
2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide
Compound CAS No. 1356567-26-4: 2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide
The compound with CAS No. 1356567-26-4, known as 2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring system with fluorine substituents and a formamido group attached to a branched alkyl chain. The presence of these functional groups endows the molecule with unique electronic and steric properties, making it a promising candidate for various applications.
Recent studies have highlighted the potential of pyridine derivatives in drug discovery, particularly in targeting protein-protein interactions (PPIs). The fluorinated pyridine moiety in this compound has been shown to enhance bioavailability and improve pharmacokinetic profiles, which are critical factors in drug development. Additionally, the formamido group contributes to hydrogen bonding capabilities, further enhancing the molecule's ability to interact with biological targets.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of fluorinated intermediates is crucial in achieving the desired regioselectivity and stereochemistry. Researchers have optimized these synthetic routes to improve yield and purity, ensuring that the compound can be produced on a larger scale for preclinical studies.
The structural complexity of this compound also makes it an interesting candidate for materials science applications. For instance, its aromatic heterocyclic framework can be incorporated into organic semiconductors or light-emitting materials due to its ability to facilitate charge transport and emit fluorescence under specific conditions. Recent advancements in computational chemistry have allowed for detailed modeling of its electronic properties, providing insights into its potential performance in device applications.
From an environmental perspective, the synthesis and handling of this compound adhere to strict safety protocols to minimize ecological impact. Its stability under standard conditions ensures safe storage and transportation, aligning with global regulations on chemical management.
In conclusion, CAS No. 1356567-26-4 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both therapeutic development and advanced materials research.
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